![molecular formula C17H17ClN2O2 B10816986 N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide](/img/structure/B10816986.png)
N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-326352 is an intriguing molecule that acts as an NMDA receptor antagonist . Its full chemical name is Ethanone, 1-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)-2-[[4-(2-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio] This compound has a molecular weight of 316
Preparation Methods
Synthetic Routes:
Industrial Production:
WAY-326352 is not widely produced industrially, but research laboratories synthesize it for experimental purposes.
Chemical Reactions Analysis
WAY-326352 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive due to limited documentation. Major products formed from these reactions would require further investigation.
Scientific Research Applications
WAY-326352 finds applications in several scientific domains:
Neuroscience: As an NMDA receptor antagonist, it plays a role in studying neuronal function and synaptic plasticity.
Medicine: Researchers explore its potential therapeutic effects, especially related to neurological disorders.
Pharmacology: WAY-326352 contributes to drug discovery efforts targeting NMDA receptors.
Mechanism of Action
The compound’s mechanism of action involves binding to NMDA receptors, modulating glutamate-mediated neurotransmission. By blocking these receptors, it affects synaptic plasticity, learning, and memory processes.
Comparison with Similar Compounds
While WAY-326352 stands out for its unique structure, similar compounds include other NMDA receptor antagonists like memantine and ketamine.
Properties
Molecular Formula |
C17H17ClN2O2 |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]-2,4-dihydro-1,3-benzoxazin-6-yl]acetamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)19-16-6-7-17-14(8-16)10-20(11-22-17)9-13-2-4-15(18)5-3-13/h2-8H,9-11H2,1H3,(H,19,21) |
InChI Key |
JFOJHWPEHWRSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCN(C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10816903.png)
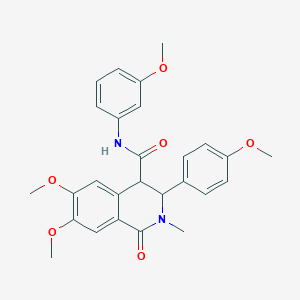
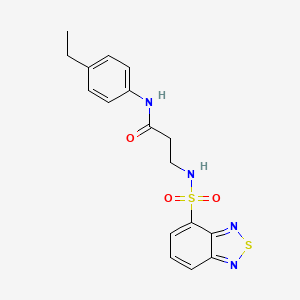
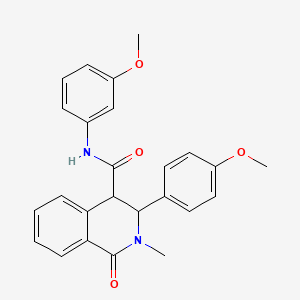
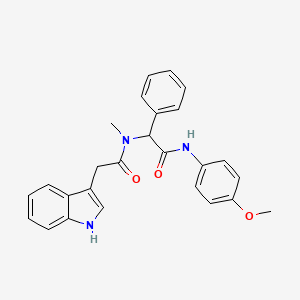
![3-[2-(4-Ethylphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816951.png)
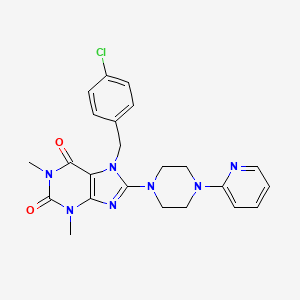
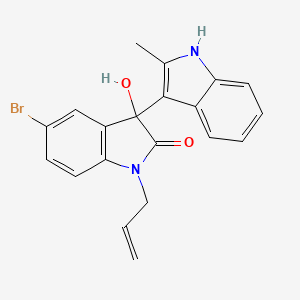
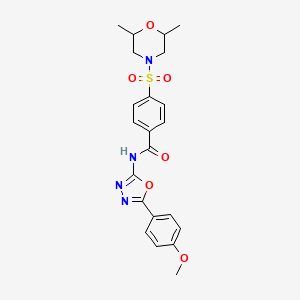
![3-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816970.png)
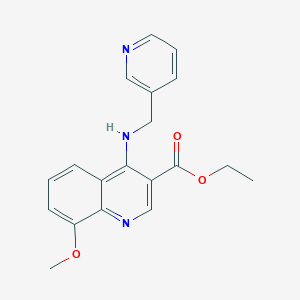
![7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10816998.png)
![4-{2-[(Toluene-4-sulfonyl)-m-tolyl-amino]-acetyl}-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10817000.png)
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide](/img/structure/B10817001.png)
